Gallium trihydroxide

Solubility product Precipitation control Aqueous processing

Gallium trihydroxide [Ga(OH)₃, CAS 12023-99-3] is NOT interchangeable with Al/In/Fe analogs. Its uniquely low Ksp (7.28×10⁻³⁶) ensures quantitative precipitation below pH 3 where Al(OH)₃ remains dissolved, enabling single-step separation from acidic leachates. Thermal decomposition onset at 170°C—far lower than Al(OH)₃ (>260°C)—allows low-energy calcination to phase-pure β-Ga₂O₃, eliminating nitrate/chloride contamination that limits alternative precursors to ≤3N. The Ga(OH)₃→GaOOH→β-Ga₂O₃ route delivers >5N purity mandatory for HEMTs and solar-blind UV detectors. Only Ga(III) matches Fe(III) ionic radius (0.62 Å) for non-redox-active iron mimicry, inhibiting bacterial ribonucleotide reductase in MRSA and P. aeruginosa. Insist on the hydroxide intermediate to slash zone-refining passes in semiconductor-grade gallium metal production.

Molecular Formula Ga(OH)3
GaH3O3
Molecular Weight 120.75 g/mol
CAS No. 12023-99-3
Cat. No. B087419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium trihydroxide
CAS12023-99-3
Molecular FormulaGa(OH)3
GaH3O3
Molecular Weight120.75 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Ga+3]
InChIInChI=1S/Ga.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyDNUARHPNFXVKEI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes24 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Trihydroxide (CAS 12023-99-3) Procurement & Selection Guide: Why Ga(OH)₃ Outperforms Aluminum, Indium, and Iron Hydroxides in Specialty Applications


Gallium trihydroxide [Ga(OH)₃, CAS 12023-99-3] is an amphoteric Group 13 metal hydroxide that serves as a critical intermediate in gallium chemistry, particularly for synthesizing high-purity gallium oxide (Ga₂O₃) semiconductors, antimicrobial agents, and catalysts. Unlike its closest periodic-table analogs—aluminum hydroxide, indium hydroxide, and iron(III) hydroxide—Ga(OH)₃ exhibits a uniquely low solubility product (Kₛₚ ≈ 7.28×10⁻³⁶), hydrolyzes at exceptionally low pH, and decomposes thermally at moderate temperatures to yield phase-pure oxide precursors [1] [2]. These quantifiable differences directly impact material purity, processing energy costs, and functional performance, making Ga(OH)₃ the non-substitutable choice for applications demanding tight control over solubility, thermal behavior, or biological iron-mimicry.

Why Gallium Trihydroxide Cannot Be Replaced by Aluminum, Indium, or Iron Hydroxides: A Quantitative Substitution Risk Analysis


Procurement decisions that treat Ga(OH)₃ as interchangeable with Al(OH)₃, In(OH)₃, or Fe(OH)₃ ignore four irreversible physicochemical divergences: (i) Ga(OH)₃ is approximately 260× less water-soluble than Al(OH)₃ (Kₛₚ 7.28×10⁻³⁶ vs. 1.9×10⁻³³), dictating different precipitation and dissolution protocols; (ii) its hydrolysis onset occurs near pH 1, versus pH >3 for Al(III), making Ga(III) uniquely prone to premature precipitation in aqueous processing; (iii) Ga(OH)₃ converts to crystalline GaOOH at ≥170°C—far lower than the >260°C required for Al(OH)₃ decomposition—enabling low-energy precursor routes; and (iv) only Ga(III) possesses the ionic radius (0.62 Å) and redox-inert electronic configuration to act as a non-reducible Fe(III) mimic in biological systems, a property absent in Al(III) or In(III) [1] [2] [3]. Substituting any analog therefore alters solubility profiles, thermal processing windows, and functional bioactivity.

Head-to-Head Quantitative Evidence: Gallium Trihydroxide vs. Closest Analogs


Solubility Product (Kₛₚ) of Gallium Trihydroxide vs. Aluminum, Iron(III), and Indium Hydroxides at 25°C

The solubility product (Kₛₚ) of Ga(OH)₃ is 7.28×10⁻³⁶ at 25°C [1]. This places Ga(OH)₃ in a distinct solubility regime: it is ~261× less soluble than Al(OH)₃ (Kₛₚ = 1.9×10⁻³³), ~87× less soluble than In(OH)₃ (pKₛₚ = 33.2 → Kₛₚ ≈ 6.3×10⁻³⁴), yet ~4.4× more soluble than Fe(OH)₃ (Kₛₚ = 3.2×10⁻³⁸) [2] . Therefore, Ga(OH)₃ precipitates at Ga³⁺ concentrations roughly two orders of magnitude lower than those required for Al(OH)₃, demanding tighter process control but enabling more complete metal recovery from dilute leach solutions.

Solubility product Precipitation control Aqueous processing

Thermal Decomposition Onset Temperature: Ga(OH)₃ → GaOOH at 170°C vs. Al(OH)₃ → Al₂O₃ at >260°C vs. In(OH)₃ → In₂O₃ at ~600°C

Amorphous Ga(OH)₃ undergoes dehydration to crystalline α-GaOOH at temperatures as low as 170°C, with complete conversion to Ga₂O₃ occurring above 400°C [1] [2]. In contrast, crystalline Al(OH)₃ (gibbsite) requires 260–400°C for significant decomposition [3], and In(OH)₃ dehydrates to In₂O₃ only at approximately 600°C [4]. This lower transformation temperature of Ga(OH)₃ reduces calcination energy input by roughly 35–60% compared to Al(OH)₃ and over 70% compared to In(OH)₃, based on the onset temperature difference.

Thermal stability Oxide precursor Calcination energy

Hydrolysis Onset pH: Ga(III) Precipitates at pH >1 vs. Al(III) at pH >3–4

Ga(III) ions begin hydrolyzing to form insoluble Ga(OH)₃ species just above pH 1, whereas Al(III) hydrolysis initiates at pH >3–4 [1]. This difference arises because gallium hydrolyses to a greater extent than aluminum despite aluminum having a smaller ionic radius [1]. Potentiometric titration data under physiological conditions (37°C, 0.15 M NaCl) confirm that Ga(OH)₃ is the dominant solid phase across pH 2.5–9.99, with additional polynuclear species (Ga₃(OH)₁₁²⁺, Ga₄(OH)₁₁⁺, Ga₆(OH)₁₅³⁺) characterized [2]. The practical consequence is that Ga(OH)₃ precipitates from solutions that would retain Al(III) in dissolved form, enabling selective separation in hydrometallurgical circuits.

Hydrolysis pH Aqueous speciation Precipitation control

Antimicrobial Iron-Mimicry Mechanism: Gallium Trihydroxide vs. Non-Iron-Mimicking Al(OH)₃ and In(OH)₃

Ga(III) possesses an ionic radius (0.62 Å) nearly identical to Fe(III) (0.645 Å) and a similar coordination chemistry, allowing it to substitute for iron in essential bacterial enzymes such as ribonucleotide reductase and superoxide dismutase. Because Ga(III) is redox-inert under physiological conditions, this substitution disrupts electron transport and DNA synthesis without generating reactive oxygen species [1]. Neither Al(III) (ionic radius 0.535 Å, exclusively +3 oxidation state but lacking d-orbital flexibility) nor In(III) (ionic radius 0.80 Å, too large to fit Fe-binding sites) can mimic Fe(III) with comparable fidelity. Ga(OH)₃ slowly releases Ga³⁺ ions upon dissolution in biological fluids, providing sustained bacteriostatic activity against Pseudomonas aeruginosa, Staphylococcus aureus, and drug-resistant strains, with MIC values in the low micromolar range [1].

Antimicrobial Iron mimicry Biofilm disruption

Precursor-Derived Ga₂O₃ Purity: Ga(OH)₃ Route Achieves >99.99% (4N) to 99.9997% (>5N) vs. GaOOH or Gallium Salt Routes

Ga(OH)₃ precipitated from high-purity gallium chloride and calcined via the GaOOH intermediate yields β-Ga₂O₃ with purities up to 99.9997% (>5N) after calcination at 850°C [1]. A one-step hydrolysis route using gallium metal under alkaline conditions produces GaOOH that, upon calcination at 500–800°C, yields α-Ga₂O₃ and β-Ga₂O₃ with 99.99% (4N) purity [2]. In contrast, direct calcination of Ga(NO₃)₃—a common alternative precursor—introduces nitrogen impurities and often caps purity at 99.9% (3N) due to nitrate residue [3]. The Ga(OH)₃/GaOOH route eliminates counter-ion contamination because the hydroxide anion decomposes cleanly to water, whereas nitrate, sulfate, or chloride counter-ions require higher temperatures for complete removal and may leave doping-level residues.

Gallium oxide precursor Semiconductor purity Calcination

Amphoteric Dissolution Selectivity: Ga(OH)₃ Soluble in Strong Alkali as Gallate [Ga(OH)₄]⁻ vs. In(OH)₃ Which Is Only Weakly Amphoteric

Ga(OH)₃ dissolves readily in strong alkali (e.g., NaOH) to form the stable tetrahydroxogallate(III) ion [Ga(OH)₄]⁻, enabling selective alkaline leaching of gallium from mixed hydroxide precipitates [1]. In contrast, In(OH)₃ is only slightly amphoteric, dissolving minimally in NaOH and behaving predominantly as a basic hydroxide [2]. The solubility of In(OH)₃ in concentrated NaOH does not exceed trace levels, whereas Ga(OH)₃ dissolves quantitatively at NaOH concentrations above 1 M [1] [2]. This differential alkaline solubility allows a clean separation: Ga(OH)₃ can be selectively dissolved away from In(OH)₃ or Fe(OH)₃ in alkaline process streams, a step exploited in gallium refining from zinc and aluminum processing residues.

Amphoteric dissolution Gallate formation Selective leaching

High-Value Application Scenarios for Gallium Trihydroxide Derived from Quantitative Differentiation Evidence


Ultra-High-Purity Ga₂O₃ Substrates for Power Electronics and Deep-UV Photodetectors

The Ga(OH)₃ → GaOOH → β-Ga₂O₃ calcination route at 850°C delivers >99.9997% (5N) purity [1], eliminating nitrate or chloride counter-ion contamination that limits alternative precursors to ≤3N. This purity level is mandatory for β-Ga₂O₃ substrates in high-electron-mobility transistors (HEMTs) and solar-blind UV photodetectors, where impurity scattering at doping concentrations above 10¹⁶ cm⁻³ degrades breakdown voltage and responsivity. The lower decomposition temperature of Ga(OH)₃ (170°C onset) also enables integration with temperature-sensitive substrates in thin-film device fabrication [2].

Selective Gallium Recovery from Bayer Process Liquors and Electronic Waste Leachates

The combination of low Kₛₚ (7.28×10⁻³⁶) and low hydrolysis onset pH (~1) allows Ga(OH)₃ to precipitate quantitatively from acidic leachates (pH 2–3) where Al(OH)₃ remains fully dissolved (Al(III) hydrolysis onset pH >3) [3] [4]. Meanwhile, Ga(OH)₃'s strong amphoteric nature enables its selective dissolution into NaOH (>1 M) as [Ga(OH)₄]⁻, leaving behind In(OH)₃ and Fe(OH)₃ which are negligibly soluble in alkali [5]. This two-step selective precipitation/dissolution sequence underpins commercial gallium recovery from bauxite residues and recycled GaAs or CIGS semiconductor scrap.

Sustained-Release Antimicrobial Coatings for Medical Devices and Implants

Ga(OH)₃'s slow dissolution at physiological pH (7.4) provides sustained release of Ga³⁺ ions that exploit iron-mimicry to inhibit bacterial ribonucleotide reductase and disrupt biofilm formation [6]. Unlike silver or copper coatings that rely on redox-cycling toxicity, gallium's mechanism targets iron-dependent metabolism common to all bacteria, showing efficacy against multi-drug-resistant Pseudomonas aeruginosa and MRSA at micromolar Ga³⁺ concentrations [6]. Neither Al(OH)₃ nor In(OH)₃ can serve as a substitute because Al(III) and In(III) lack the ionic radius match to Fe(III) required for enzyme active-site substitution [7].

Gallium Metal Production via Intermediate Ga(OH)₃ Purification

Ga(OH)₃ precipitation from gallium chloride or nitrate solutions at controlled pH 2–5 yields a solid intermediate that can be washed free of alkali metal and alkaline earth impurities, then calcined to Ga₂O₃ and reduced to 6N–7N gallium metal. The hydroxide route is preferred over direct salt crystallization because Ga(OH)₃'s extremely low water solubility (Kₛₚ 7.28×10⁻³⁶) ensures near-quantitative precipitation while the gel-like amorphous structure occludes fewer impurities than crystalline salt precipitates. This purity advantage in the intermediate compound cascades to reduce zone-refining passes required to achieve semiconductor-grade gallium metal.

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